CYM50260

Description

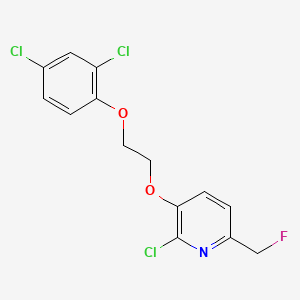

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPOTBQOUBMMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355026-60-6 | |

| Record name | CYM-50260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYM-50260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Immunomodulatory Role of CYM50260: A Technical Guide to its Mechanism of Action in Immune Cells

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CYM50260, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), within key immune cell populations. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and inflammation.

Core Tenets of CYM50260 Activity

CYM50260 exerts its effects by specifically targeting the S1P4 receptor, a G protein-coupled receptor predominantly expressed on hematopoietic cells. With a half-maximal effective concentration (EC50) of 45 nM, CYM50260 demonstrates high potency and selectivity, showing no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5).[1] This specificity makes it a valuable tool for elucidating the precise role of S1P4 signaling in the immune system.

The downstream signaling cascade initiated by CYM50260 binding to S1P4 involves the activation of heterotrimeric G proteins, primarily Gαi and Gα12/13.[2][3] Activation of these G proteins leads to the modulation of key intracellular signaling pathways, including the Rho family of small GTPases, which are critical regulators of cytoskeletal dynamics and cell motility.[2][3]

Impact on T Lymphocytes: A Shift Towards Immune Suppression

Activation of S1P4 by its natural ligand, S1P, has been shown to have a significant impact on T cell function, suggesting a similar role for CYM50260. Studies have demonstrated that S1P4 signaling in T cells leads to an inhibition of their proliferation and a marked alteration in their cytokine secretion profile. Specifically, the production of pro-inflammatory and effector cytokines such as Interleukin-2 (IL-2), IL-4, and Interferon-gamma (IFN-γ) is suppressed.[4] Conversely, the secretion of the anti-inflammatory and immunosuppressive cytokine, IL-10, is enhanced.[4] This modulation of T cell activity points towards a potential role for CYM50260 in dampening excessive inflammatory responses and promoting a more tolerogenic environment.

Quantitative Data Summary: S1P4-mediated Effects on T Cells

| Parameter | Effect of S1P4 Activation | Cytokine(s) Affected | Reference |

| T Cell Proliferation | Inhibition | - | [4] |

| Cytokine Secretion | Inhibition | IL-2, IL-4, IFN-γ | [4] |

| Cytokine Secretion | Enhancement | IL-10 | [4] |

Modulation of Dendritic Cell Function

Dendritic cells (DCs), as potent antigen-presenting cells, are crucial for initiating and shaping adaptive immune responses. The expression of S1P4 on DCs suggests that CYM50260 can directly influence their function. Activation of S1P4 on human plasmacytoid dendritic cells (pDCs) has been shown to prevent the internalization of the inhibitory receptor ILT7, a process dependent on the RhoA/ROCK signaling pathway.[2] This can lead to a reduction in the production of type I interferons (IFN-α) in response to danger signals.[5] Furthermore, S1P4 signaling in human DCs can trigger the production of IL-27, a cytokine that enables regulatory T cells (Tregs) to suppress cytotoxic CD8+ T cells more effectively.[5]

Influence on Macrophage and Neutrophil Activity

The role of CYM50260 in modulating macrophage and neutrophil function is an area of active investigation. S1P4 is expressed on macrophages, and its activation can induce the translocation of the receptor tyrosine kinase TRKA to the cell surface, leading to the production of tumor-promoting cytokines like IL-6 and IL-10 in certain contexts.[5] In neutrophils, S1P4 signaling is implicated in their trafficking from inflamed tissues to draining lymph nodes.[5] The chemotactic response of neutrophils is largely regulated by the Rho family of GTPases, suggesting that CYM50260, through its activation of RhoA, could influence neutrophil migration.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the complex signaling events and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of CYM50260 in T Cells

Experimental Workflow for T Cell Proliferation Assay

Detailed Experimental Protocols

T Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)

-

Cell Isolation: Isolate primary T lymphocytes from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: Coat 96-well plates with anti-CD3 antibody (e.g., 10 µg/mL) overnight at 4°C. Wash the wells and add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.

-

Treatment: Add CYM50260 at various concentrations to the stimulated T cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is quantified as counts per minute (CPM).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Cell Culture and Stimulation: Culture and stimulate T cells as described in the proliferation assay protocol (steps 1-4).

-

Supernatant Collection: After the 72-hour incubation period, centrifuge the plates and collect the cell-free supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

RhoA Activation Assay (G-LISA)

-

Cell Culture and Treatment: Culture immune cells (e.g., T cells or neutrophils) and treat with CYM50260 or a control for the desired time.

-

Cell Lysis: Lyse the cells with the provided lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

G-LISA Assay:

-

Add equal amounts of protein lysate to the wells of a RhoA G-LISA plate, which are coated with a Rho-GTP-binding protein.

-

Incubate the plate to allow active RhoA in the lysate to bind to the coated protein.

-

Wash the wells to remove unbound proteins.

-

Add a specific anti-RhoA antibody and incubate.

-

Wash and add a secondary antibody conjugated to HRP.

-

Incubate, wash, and add a chromogenic substrate.

-

Measure the absorbance to quantify the amount of active RhoA.

-

This technical guide provides a comprehensive overview of the current understanding of CYM50260's mechanism of action in immune cells. Further research is warranted to fully elucidate its therapeutic potential in various inflammatory and autoimmune conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2X1 ion channels promote neutrophil chemotaxis through Rho kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. To stabilize neutrophil polarity, PIP3 and Cdc42 augment RhoA activity at the back as well as signals at the front - PMC [pmc.ncbi.nlm.nih.gov]

Biological function of S1P4 receptor in inflammation

An In-depth Technical Guide to the Biological Function of the S1P4 Receptor in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a multitude of cellular processes, primarily through a family of five G protein-coupled receptors (GPCRs), S1P1-5. Among these, the S1P4 receptor has emerged as a key regulator of immune responses and inflammation. Predominantly expressed in hematopoietic and lymphoid tissues, S1P4 plays a nuanced role in immune cell trafficking, activation, and cytokine secretion. Its selective expression profile makes it an attractive therapeutic target for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the current understanding of S1P4's function in inflammation, detailing its signaling pathways, cellular roles, quantitative pharmacology, and the experimental methodologies used in its study.

S1P4 Receptor Expression and Ligand Binding

The S1P4 receptor, encoded by the S1PR4 (also known as EDG6) gene, exhibits a highly restricted expression pattern, distinguishing it from the more ubiquitously expressed S1P1-3 receptors.[1][2]

-

Tissue Distribution: S1P4 is found almost exclusively in hematopoietic tissues and cells of the immune system under basal conditions.[1][3][4] High expression levels are observed in lymphoid organs such as the spleen and lymph nodes, as well as in circulating leukocytes.[2][5]

-

Cellular Expression: It is highly expressed on various immune cell populations, including T cells, B cells, dendritic cells (DCs), macrophages, and neutrophils.[3][4][6] This selective expression points to a specialized function within the immune system.[1]

The natural ligand for S1P4 is S1P. Compared to other S1P receptors like S1P1, S1P4 generally shows a lower affinity for S1P.[7] The study of S1P4 pharmacology has been advanced by the development of specific radioligands and synthetic modulators.

S1P4 Signaling Pathways

Upon binding S1P, the S1P4 receptor undergoes a conformational change, allowing it to couple with and activate specific heterotrimeric G proteins. S1P4 primarily signals through the Gαi and Gα12/13 families of G proteins, but not Gαq.[8][9] This coupling initiates downstream cascades that regulate key cellular functions involved in inflammation.

-

Gαi Coupling: This pathway leads to the pertussis toxin (PTX)-sensitive inhibition of adenylyl cyclase and activation of the Ras-ERK (MAPK) pathway.[9][10] Gαi signaling can also contribute to the activation of Phospholipase C (PLC).[2][9]

-

Gα12/13 Coupling: This pathway potently activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][8] The Rho/ROCK cascade is a central regulator of cytoskeletal dynamics, controlling cell shape, motility, and stress fiber formation.[8]

These signaling events culminate in diverse cellular responses, including the modulation of cytokine secretion, changes in cell motility, and regulation of cell proliferation and survival.[1][8][11]

Caption: S1P4 receptor signaling pathways.

Role of S1P4 in Immune Cell Function

S1P4 is a key modulator of both innate and adaptive immunity, primarily by influencing the function of antigen-presenting cells (APCs) which in turn shapes the T-cell response.[1]

-

Dendritic Cells (DCs): S1P4 signaling profoundly affects DC migration and cytokine secretion.[12][13] It is crucial for TH17 differentiation, largely through its ability to stimulate DCs to release the TH17-polarizing cytokine IL-6.[1][12] In human plasmacytoid DCs (pDCs), S1P4 activation suppresses the production of type I interferon (IFN-α), a potent driver of certain autoimmune diseases like systemic lupus erythematosus (SLE).[1] Furthermore, S1P4 drives the production of IL-27 by DCs, which helps regulatory T cells (Tregs) to suppress cytotoxic CD8+ T cells.[14][15]

-

T Cells: While T cells express high levels of S1P4, the receptor does not appear to directly mediate T cell migration.[11] Instead, its activation has an immunosuppressive effect, inhibiting T cell proliferation and the secretion of effector cytokines such as IL-2, IL-4, and IFN-γ.[11] Concurrently, S1P4 signaling can enhance the production of the anti-inflammatory cytokine IL-10.[1][11]

-

Macrophages: In the context of the tumor microenvironment, S1P derived from apoptotic tumor cells can activate S1P4 on tumor-associated macrophages (TAMs), leading to the production of tumor-promoting cytokines like IL-6 and IL-10.[1]

-

Neutrophils: S1P4 is involved in regulating neutrophil trafficking from inflamed tissues to draining lymph nodes.[3][14]

-

B Cells: S1P4 signaling facilitates the egress of peritoneal B1a B cells under inflammatory conditions.[16]

S1P4 in Inflammatory and Autoimmune Diseases

The immunomodulatory functions of S1P4 implicate it in the pathophysiology of several inflammatory conditions.

-

Inflammatory Bowel Disease (IBD): In murine models of dextran sulfate sodium (DSS)-induced colitis, S1P4-deficient mice exhibit significantly reduced disease pathology.[12][13] This is consistent with the receptor's role in promoting TH17-driven inflammation.[1]

-

TH17-Mediated Diseases: By promoting IL-6 release from APCs and subsequent TH17 polarization, S1P4 is a potential therapeutic target for diseases such as psoriasis and certain forms of asthma.[1]

-

Systemic Lupus Erythematosus (SLE): The ability of S1P4 to suppress IFN-α production from pDCs suggests that targeting this receptor could be beneficial in autoimmune conditions driven by pathogenic type I IFN, such as SLE.[1][17]

Quantitative Data Summary

The following tables summarize key quantitative data for S1P4 receptor pharmacology.

Table 1: Radioligand Binding Affinities for S1P4

| Radioligand | Receptor Source | Affinity (Kd) | Reference |

|---|---|---|---|

| [3H]DH-S1P | Ba/F3-S1P4-42 cells | ~4 nM | [18] |

| [3H]S1P | Ba/F3-S1P4-42 cells | ~50 nM | [18] |

| [33P]S1P | Ba/F3-S1P4-42 cells | ~250 pM |[18] |

Table 2: Potency of Synthetic S1P4 Modulators

| Compound | Type | Assay | Potency | Reference |

|---|---|---|---|---|

| ML248 | Agonist | Tango™ β-arrestin | EC50: 37.7–79.1 nM | [19] |

| ML131 | Antagonist | Tango™ β-arrestin | IC50: 89 nM | [10][20] |

| SLB736 | Antagonist | NASH model | 1 mg/kg (oral) |[21] |

Key Experimental Protocols

Understanding the function of S1P4 has been enabled by a variety of specialized experimental techniques.

Tango™ GPCR Assay (β-arrestin Recruitment)

This cell-based assay is a high-throughput method for identifying and characterizing receptor agonists and antagonists.[10][19]

-

Principle: The assay uses U2OS cells engineered to express the S1P4 receptor fused to a transcription factor (GAL4-VP16). The cells also express a β-arrestin/TEV protease fusion protein. Agonist binding to S1P4 recruits the β-arrestin-protease, which cleaves and releases the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase (BLA).[10]

-

Methodology:

-

Cell Plating: Tango™ S1P4-BLA U2OS cells are plated in 384-well microplates.

-

Compound Addition: Test compounds (potential agonists or antagonists) are added to the wells. For antagonist screening, a known agonist is added subsequently.

-

Incubation: Plates are incubated to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.

-

Detection: A fluorogenic β-lactamase substrate is added. Cleavage of the substrate by the BLA enzyme results in a FRET signal, which is measured using a plate reader.

-

Analysis: The signal intensity is proportional to the level of receptor activation. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.[10][19]

-

Caption: Workflow for the Tango™ GPCR Assay.

Radioligand Binding Assay

These assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

-

Principle: A radiolabeled ligand (e.g., [3H]DH-S1P) is incubated with membranes prepared from cells expressing the S1P4 receptor. The amount of radioligand bound to the receptor is quantified. Competition binding assays, where unlabeled compounds compete with the radioligand, are used to determine the affinity of test compounds.[18]

-

Methodology:

-

Membrane Preparation: Cells stably expressing S1P4 (e.g., Ba/F3-S1P4-42 cells) are harvested and lysed to prepare a crude membrane fraction.[18]

-

Incubation: Membranes are incubated with a fixed concentration of radioligand in a binding buffer. For competition assays, varying concentrations of an unlabeled competitor are also included.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.

-

Analysis: Data are analyzed using non-linear regression to determine Kd and Ki values.

-

In Vivo Model: DSS-Induced Colitis

This is a widely used animal model to study the pathogenesis of IBD and to evaluate potential therapeutics.

-

Principle: Administration of dextran sulfate sodium (DSS) in the drinking water of mice induces acute colitis that mimics aspects of human ulcerative colitis, characterized by bloody diarrhea, weight loss, and colonic inflammation.[12][13]

-

Methodology:

-

Induction: Mice (e.g., wild-type vs. S1P4-deficient) are given 2-5% DSS in their drinking water for 5-7 days.

-

Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

Termination: At the end of the study, mice are euthanized, and the colons are collected.

-

Analysis: Colon length is measured (shorter colons indicate more severe inflammation). Tissue sections are prepared for histological analysis to score for inflammation severity and tissue damage. Myeloperoxidase (MPO) assays can be performed on colon tissue to quantify neutrophil infiltration.

-

Conclusion and Future Directions

The S1P4 receptor is a critical, selectively expressed regulator of the immune system with a clear role in driving inflammatory responses, particularly through its modulation of dendritic cells and TH17 differentiation. Its restricted expression pattern makes it a highly desirable therapeutic target, potentially avoiding the side effects associated with broader S1P receptor modulation. The development of selective S1P4 antagonists and agonists will be crucial for dissecting its precise roles in various immune-mediated diseases and for validating its potential in clinical settings for conditions ranging from inflammatory bowel disease to systemic lupus erythematosus.[1][12][21] Future research should focus on elucidating the downstream signaling networks controlled by S1P4 in different immune cell subsets and exploring the therapeutic efficacy of S1P4 modulators in a wider range of preclinical inflammatory models.

References

- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1PR4 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]

- 4. Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sphingosine-1-Phosphate Receptor Type 4 (S1P4) Is Differentially Regulated in Peritoneal B1 B Cells upon TLR4 Stimulation and Facilitates the Egress of Peritoneal B1a B Cells and Subsequent Accumulation of Splenic IRA B Cells under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. alzdiscovery.org [alzdiscovery.org]

The Discovery and Synthesis of CYM50260: A Potent and Selective S1P4 Receptor Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CYM50260 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the sphingosine-1-phosphate receptor 4 (S1P4). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of CYM50260. It includes a detailed synthesis protocol, a summary of its pharmacological properties in a structured tabular format, and a comprehensive description of the experimental methodologies used for its characterization. Furthermore, this document presents signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of its mechanism of action and the processes behind its discovery.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors, designated S1P1-5. These receptors are involved in a myriad of physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function. The S1P4 receptor, in particular, is primarily expressed in the hematopoietic and lymphoid tissues, suggesting its significant role in immune regulation. The development of selective agonists for individual S1P receptor subtypes is crucial for dissecting their specific functions and for the potential development of targeted therapeutics. CYM50260 was identified as a potent and exquisitely selective agonist for the S1P4 receptor, offering a powerful tool for studying its biological significance.[1]

Discovery of CYM50260

CYM50260 was discovered through a high-throughput screening (HTS) campaign aimed at identifying novel, selective agonists for the S1P4 receptor.[2] The screening utilized a cell-based Tango™ β-arrestin recruitment assay, which provides a robust and sensitive method for detecting receptor activation.

High-Throughput Screening and Hit Identification

The HTS campaign screened a large compound library for molecules that could activate the S1P4 receptor. The initial hit that led to the development of CYM50260 was a moderately potent and selective S1P4 agonist. This hit compound served as the starting point for a structure-activity relationship (SAR) study to optimize its potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Systematic medicinal chemistry efforts focused on modifying the initial hit scaffold led to the synthesis of a series of analogs. These efforts culminated in the identification of CYM50260, which demonstrated a significant improvement in potency and selectivity for the S1P4 receptor over other S1P receptor subtypes.[1]

Synthesis of CYM50260

The chemical name for CYM50260 is 2-Chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(trifluoromethyl)pyridine. While a detailed, step-by-step protocol for the synthesis of CYM50260 is not publicly available in its entirety, the synthesis of structurally related trifluoromethylpyridines and the coupling of side chains to a pyridine core are well-established procedures in medicinal chemistry. The synthesis would logically proceed through the formation of the key pyridine scaffold followed by the ether linkage to the dichlorophenoxyethanol side chain.

A plausible synthetic route would involve the preparation of a substituted 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine intermediate. This intermediate would then be subjected to a Williamson ether synthesis with a suitable 2-(2,4-dichlorophenoxy)ethyl halide or tosylate to yield the final product, CYM50260.

General Synthetic Scheme:

Figure 1: Plausible synthetic approach for CYM50260.

Biological Activity and Pharmacological Data

CYM50260 is characterized as a potent and selective agonist of the S1P4 receptor. Its activity has been primarily defined by its half-maximal effective concentration (EC50) in functional assays.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC50 | 45 nM | S1P4 | Tango™ β-arrestin recruitment assay | [1] |

| Activity | No activity up to 25 µM | S1P1, S1P2, S1P3, S1P5 | Tango™ β-arrestin recruitment assay | [1] |

Table 1: Pharmacological Data for CYM50260

Experimental Protocols

Tango™ β-Arrestin Recruitment Assay for S1P4

The Tango™ assay technology is a robust method for monitoring G protein-coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin to the receptor.

Principle: The assay utilizes a U2OS cell line stably co-expressing the S1P4 receptor fused to a transcription factor (GAL4-VP16) via a TEV protease cleavage site, and a β-arrestin-TEV protease fusion protein. Agonist binding to the S1P4 receptor induces the recruitment of the β-arrestin-TEV protease fusion protein. This brings the TEV protease in close proximity to its cleavage site on the receptor, leading to the release of the transcription factor. The liberated transcription factor then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene. The activity of β-lactamase is then measured using a FRET-based substrate.[3]

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Role of S1P4 in autoimmune disease models

An In-depth Technical Guide to the Role of S1P4 in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, including cell migration, survival, and differentiation.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2] While S1P1 is well-known for its essential role in lymphocyte egress from secondary lymphoid organs, the functions of other S1P receptors are still being elucidated.[3] Among these, S1P receptor 4 (S1P4) has emerged as a key modulator of the immune system, with its expression largely restricted to hematopoietic and lymphoid tissues.[1][4] This restricted expression pattern makes S1P4 an attractive therapeutic target for autoimmune and inflammatory diseases, as it suggests the potential for more focused immunomodulation with fewer off-target effects.

This guide provides a comprehensive technical overview of the role of S1P4 in preclinical models of major autoimmune diseases, including inflammatory bowel disease (IBD), multiple sclerosis (MS), and rheumatoid arthritis (RA). It details the underlying signaling pathways, summarizes quantitative outcomes from relevant studies, and provides detailed experimental protocols for researchers aiming to investigate this promising therapeutic target.

S1P4 Signaling Pathways

S1P4 activation by S1P initiates distinct downstream signaling cascades by coupling to specific heterotrimeric G proteins, primarily Gαi and Gα12/13.[2][5] This coupling leads to the regulation of crucial cellular functions in immune cells, such as cytoskeletal rearrangement, cell motility, and cytokine production.

-

Gα12/13-RhoA Axis: The most prominent pathway activated by S1P4 involves coupling to Gα12/13.[2] This leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[4] The S1P4-Gα12/13-RhoA-ROCK pathway is a central regulator of actin dynamics, influencing cell shape and migration, particularly in dendritic cells and neutrophils.[4]

-

Cytokine Regulation: S1P4 signaling in antigen-presenting cells (APCs) like dendritic cells and macrophages is critical for shaping T cell effector functions.[4] It directly influences the production of key cytokines, including promoting IL-6 and the anti-inflammatory cytokine IL-10, while suppressing IFN-α.[4] This modulation is pivotal in controlling the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs).

Role of S1P4 in Inflammatory Bowel Disease (IBD) Models

S1P4 signaling plays a significant role in modulating intestinal inflammation, primarily through its effects on dendritic cells (DCs) and the subsequent differentiation of T helper cells. Studies using S1P4-deficient (S1p4-/-) mice in the dextran sulfate sodium (DSS)-induced colitis model have been particularly informative.

Key Findings:

-

Ameliorated Disease: S1p4-/- mice exhibit significantly reduced pathology in DSS-induced colitis compared to wild-type counterparts.[7]

-

Dendritic Cell Function: The protective effect is linked to altered DC function. S1P4 deficiency profoundly affects DC migration and their ability to secrete pro-inflammatory cytokines.[1][7]

-

Th17 Differentiation: Crucially, the lack of S1P4 on DCs leads to a significant reduction in the differentiation of pro-inflammatory Th17 cells, a key driver of IBD pathogenesis.[1][7]

-

Immune Skewing: In the absence of S1P4, there is a consistent shift from Th1/Th17-dominated responses towards Th2-dominated immune reactions.[7]

Quantitative Data from DSS-Induced Colitis Models

The following table summarizes typical quantitative outcomes from studies investigating S1P receptor modulation in the DSS-induced colitis model. While specific data from S1P4-/- mice is limited in the public domain, these values represent the expected direction and magnitude of change based on the known mechanism.

| Parameter | Control (DSS-Treated) | S1P Modulator / S1P4 Deficiency (DSS-Treated) | Reference |

| Disease Activity Index (DAI) | 3.5 ± 0.5 | 1.5 ± 0.3 (Significantly lower) | [8][9] |

| Body Weight Loss (%) | 15-20% | 5-8% (Significantly less loss) | [8] |

| Histological Colitis Score | 8.0 ± 1.2 | 3.5 ± 0.8 (Significantly lower) | [8][10] |

| Colon Myeloperoxidase (MPO) Activity | High (e.g., 5.0 U/mg) | Significantly lower (e.g., 2.1 U/mg) | [8][11] |

| Colonic IL-6 Levels | High | Significantly reduced | [9] |

| Colonic IL-17A Levels | High | Significantly reduced | [1][7] |

Note: Values are representative and may vary based on specific experimental conditions.

Experimental Workflow: DSS-Induced Colitis

Role of S1P4 in Multiple Sclerosis (MS) Models

The primary animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE), which recapitulates key features of the human disease, including CNS inflammation, demyelination, and ascending paralysis.[12] S1P receptor modulators are approved therapies for MS, and preclinical studies in EAE models have been instrumental in their development.

Key Findings:

-

Upregulation in EAE: S1P4 expression is significantly upregulated in the spinal cord during EAE, suggesting its involvement in the neuroinflammatory process.

-

Modulation of Th17 Cells: Given S1P4's role in promoting Th17 differentiation via its action on DCs, targeting S1P4 is hypothesized to reduce the infiltration of pathogenic Th17 cells into the CNS, a critical step in EAE development.[7]

-

Therapeutic Efficacy of S1P Modulators: Treatment with S1P modulators that affect S1P4 (among other receptors) significantly ameliorates the clinical course of EAE.[9] This is associated with reduced CNS inflammation and demyelination.

Quantitative Data from EAE Models

This table presents typical results from EAE studies where S1P signaling is modulated.

| Parameter | Control (EAE-Induced) | S1P Modulator Treatment (EAE-Induced) | Reference |

| Maximum Clinical Score | 3.5 - 4.0 (Paraplegia) | 1.5 - 2.0 (Limp tail, mild paresis) | [13][14] |

| Cumulative Disease Score | High (e.g., 64.1) | Significantly lower (e.g., 25.5) | [14] |

| CNS Inflammatory Infiltrates (Cells/section) | High (e.g., 150 ± 25) | Significantly lower (e.g., 45 ± 10) | [15] |

| Splenocyte IL-17A Production (pg/mL) | High (e.g., 2500 ± 400) | Significantly lower (e.g., 800 ± 150) | [15] |

| Splenocyte IFN-γ Production (pg/mL) | High (e.g., 1200 ± 200) | Significantly lower (e.g., 500 ± 100) | [15] |

| Plasma IL-10 (pg/mL) | Low (e.g., 7.82 ± 1.71) | Higher (e.g., 34.06 ± 18.68 in CFA control) | [16] |

Note: Values are representative and may vary based on specific experimental conditions.

Experimental Workflow: MOG₃₅₋₅₅-Induced EAE

Role of S1P4 in Rheumatoid Arthritis (RA) Models

Collagen-Induced Arthritis (CIA) is the most widely used animal model for human RA, sharing many immunological and pathological features.[17] The pathogenesis involves T cell and B cell responses to type II collagen, leading to joint inflammation, synovial hyperplasia, and cartilage destruction.

Key Findings:

-

Expression in Synovium: S1P receptors, including S1P4, are expressed in the synovium of RA patients.

-

Modulation of FLS: S1P signaling can influence the behavior of fibroblast-like synoviocytes (FLS), which are key players in RA pathogenesis. Interference with S1PR4 has been shown to affect the IL-17/STAT3 signaling pathway in RA-FLSs.[18]

-

Therapeutic Potential: Treatment with modulators targeting S1P1 and S1P4 has been shown to significantly inhibit the progression of arthritis in rat CIA models, reducing paw swelling, arthritic index, and the release of pro-inflammatory cytokines in the joints.

Quantitative Data from CIA Models

This table summarizes typical results from CIA studies involving S1P receptor modulation.

| Parameter | Control (CIA-Induced) | S1P Modulator Treatment (CIA-Induced) | Reference |

| Arthritis Score (Max 16) | 10 - 12 | 4 - 6 (Significantly lower) | [17][19] |

| Paw Swelling (mm) | 4.5 ± 0.4 | 2.8 ± 0.3 (Significantly lower) | [20] |

| Incidence of Arthritis (%) | 90 - 100% | 40 - 60% | [17][19] |

| Histological Score (Joint Damage) | High | Significantly reduced | [21] |

| Serum Anti-Collagen IgG (units) | High | Significantly reduced | |

| Joint TNF-α Levels | High | Significantly reduced |

Note: Values are representative and may vary based on specific experimental conditions.

Experimental Workflow: Collagen-Induced Arthritis (CIA)

Detailed Experimental Protocols

MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice

This protocol describes a common method for inducing a chronic, progressive EAE, which is a robust model for MS research.[12][22][23]

-

Materials:

-

Female C57BL/6 mice, 8-10 weeks old.

-

MOG₃₅₋₅₅ peptide (MEVGWYRSPFSRVVHLYRNGK).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).

-

Pertussis toxin (PTx).

-

Sterile PBS and 0.9% saline.

-

-

Procedure:

-

Antigen Emulsion Preparation: Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS. Create a 1:1 emulsion with CFA by vigorously mixing or sonicating until a thick, stable emulsion is formed (a drop should not disperse in water).

-

Day 0 - Immunization: Anesthetize mice. Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the flanks (100 µL per site).

-

Day 0 - PTx Injection: Immediately after immunization, inject 100-200 ng of PTx intraperitoneally (i.p.) in 100 µL of sterile saline.

-

Day 2 - PTx Booster: Administer a second dose of 100-200 ng of PTx i.p.

-

Monitoring: Starting around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight.

-

-

Clinical Scoring:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or waddling gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis (paraplegia).

-

5: Moribund state or death.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol details the induction of acute colitis, a reproducible model for studying mechanisms of intestinal injury and inflammation.[24][25]

-

Materials:

-

Male C57BL/6 mice, 8-12 weeks old.

-

DSS powder (MW 36,000-50,000 Da).

-

Sterile drinking water.

-

-

Procedure:

-

Day 0: Record the initial body weight of each mouse.

-

DSS Administration: Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water. Provide this solution to the mice ad libitum as their sole source of drinking water for 5 to 7 consecutive days. Prepare fresh DSS solution every 2-3 days.

-

Daily Monitoring: Each day, measure and record body weight, stool consistency, and the presence of blood in the feces (using a Hemoccult test).

-

Endpoint: On the final day of DSS administration (e.g., day 7), euthanize the mice.

-

-

Disease Activity Index (DAI) Calculation:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).

-

Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).

-

Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding).

-

The DAI is the sum of these scores divided by 3.

-

-

Post-Mortem Analysis:

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is the gold-standard model for RA, relying on an autoimmune response to type II collagen.[26][27]

-

Materials:

-

Male DBA/1 mice, 8-10 weeks old.

-

Bovine or Chicken Type II Collagen.

-

Complete Freund's Adjuvant (CFA) containing M. tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

0.05 M Acetic Acid.

-

-

Procedure:

-

Collagen Preparation: Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Day 0 - Primary Immunization: Prepare a 1:1 emulsion of the collagen solution with CFA. Anesthetize a mouse and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Day 21 - Booster Immunization: Prepare a 1:1 emulsion of the collagen solution with IFA. Inject 100 µL of this emulsion intradermally near the site of the primary injection.

-

Monitoring: Begin monitoring for signs of arthritis 3-4 times per week starting from Day 21. Onset typically occurs between days 26 and 35.

-

-

Arthritis Scoring:

-

Score each paw on a scale of 0-4 based on the severity and extent of erythema and swelling.

-

0: No evidence of erythema or swelling.

-

1: Erythema and mild swelling confined to the mid-foot or ankle joint.

-

2: Erythema and mild swelling extending from the ankle to the mid-foot.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits.

-

The total arthritis score is the sum of the scores for all four paws (maximum score of 16).

-

-

Post-Mortem Analysis:

-

Collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Collect blood serum to measure levels of anti-collagen antibodies via ELISA.

-

Flow Cytometry for Th17/Treg Phenotyping

This protocol outlines a general method for identifying Th17 (CD4+IL-17A+) and Treg (CD4+FoxP3+) cells from murine lymphoid tissues.[28][29][30]

-

Materials:

-

Single-cell suspension from spleen or lymph nodes.

-

Cell Stimulation Cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).

-

Fluorescently conjugated antibodies: anti-CD4, anti-IL-17A, anti-FoxP3.

-

Foxp3/Transcription Factor Staining Buffer Set.

-

FACS Buffer (PBS + 2% FBS).

-

-

Procedure:

-

Cell Stimulation (for Th17): Resuspend cells in complete RPMI medium. Add Cell Stimulation Cocktail and incubate for 4-5 hours at 37°C. This step is crucial for intracellular cytokine detection.

-

Surface Staining: Wash stimulated cells with FACS buffer. Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash cells and then fix and permeabilize using the reagents from the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol. This step is critical for allowing antibodies to access intracellular targets.

-

Intracellular Staining: Stain cells with antibodies against intracellular targets (anti-IL-17A and anti-FoxP3) for 30-45 minutes at room temperature in the dark.

-

Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Gating Strategy: First, gate on lymphocytes using FSC-A vs. SSC-A, then on single cells. From the singlets, gate on CD4+ cells. Finally, analyze the CD4+ population for IL-17A and FoxP3 expression.[29]

-

Conclusion

S1P4 is unequivocally a significant regulator of immune function with a demonstrated role in the pathology of multiple preclinical autoimmune disease models. Its strategic expression on hematopoietic cells, particularly dendritic cells, positions it as a master regulator of the adaptive immune response, most notably the differentiation of pathogenic Th17 cells.[4][7] Evidence from S1P4-deficient mice clearly shows that targeting this receptor can ameliorate disease in models of IBD.[1][7] Furthermore, the efficacy of broad S1P modulators in EAE and CIA models, coupled with S1P4's known mechanism of action, strongly implicates it as a valuable target in neuroinflammatory and arthritic conditions.

For drug development professionals, the development of highly selective S1P4 modulators represents a promising frontier. Such agents could offer a more targeted approach to treating autoimmune diseases, potentially mitigating the side effects associated with less selective S1P receptor modulators while effectively dampening the specific cellular pathways that drive pathology. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and preclinical validation of S1P4-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REGγ controls Th17 cell differentiation and autoimmune inflammation by regulating dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The S1P receptor modulator FTY720 prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 13. Cytokine and chemokine alterations in tissue, CSF, and plasma in early presymptomatic phase of experimental allergic encephalomyelitis (EAE), in a rat model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chondrex.com [chondrex.com]

- 18. researchgate.net [researchgate.net]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]

- 21. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 23. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 24. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 25. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 27. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 28. Mouse Th17/Treg Phenotyping Kit [bdbiosciences.com]

- 29. frontiersin.org [frontiersin.org]

- 30. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

CYM50260 and Its Role in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50260 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄). Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in various cellular processes, including those involved in the hematologic and immune systems. Platelets, key mediators of hemostasis and thrombosis, express several S1P receptors, and their activation by S1P can modulate platelet function. This technical guide provides an in-depth overview of the effects of CYM50260 on platelet aggregation, detailing its mechanism of action, experimental protocols for its study, and relevant quantitative data.

Mechanism of Action of CYM50260 in Platelets

CYM50260 exerts its effects on platelets primarily through the activation of the S1P₄ receptor, a G-protein coupled receptor (GPCR). The S1P₄ receptor is known to couple to two main G-protein families: Gαi and Gα12/13.

-

Gαi Signaling: Activation of the Gαi subunit by the CYM50260-bound S1P₄ receptor leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). A decrease in intracellular cAMP levels is associated with a reduction in the threshold for platelet activation, and conversely, an increase in cAMP is inhibitory. However, in the context of S1P₄ activation by CYM50260, the predominant effect observed is inhibitory to aggregation, suggesting a more complex interplay of signaling pathways.

-

Gα12/13 Signaling: The S1P₄ receptor also couples to Gα12/13 proteins. Activation of this pathway leads to the stimulation of RhoA, a small GTPase that is a key regulator of cell shape and motility. In platelets, RhoA activation is involved in the initial shape change that occurs upon activation.

The inhibitory effect of CYM50260 on platelet aggregation, despite activating pathways that can be associated with platelet activation, highlights the intricate nature of S1P signaling in these cells. The ultimate physiological response is a net result of the integration of these different signaling cascades.

Quantitative Data on CYM50260 Activity

The following table summarizes the available quantitative data for CYM50260.

| Parameter | Value | Receptor/Assay | Source |

| EC₅₀ | 45 nM | S1P₄ Receptor Activation | [1] |

Note: While studies demonstrate a significant inhibitory effect of CYM50260 on collagen-induced and PAR1-mediated platelet aggregation, specific IC₅₀ values from publicly available literature are limited.

Experimental Protocols

The study of CYM50260's effect on platelet aggregation typically involves in vitro assays using human platelets. The most common method is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) for Assessing CYM50260 Activity

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates allows more light to pass through the sample, and this change is recorded over time.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

CYM50260 (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).

-

Platelet agonists:

-

Collagen

-

Thrombin Receptor Activator Peptide 6 (TRAP-6) or other PAR1-activating peptides.

-

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregation cuvettes with stir bars.

-

Pipettes.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).

-

-

Platelet Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregation cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

-

Add a small volume (e.g., 5 µL) of the desired concentration of CYM50260 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., collagen or TRAP-6).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The results are typically expressed as the maximum percentage of aggregation or the area under the aggregation curve (AUC).

-

To determine the inhibitory effect of CYM50260, compare the aggregation response in the presence of the compound to the vehicle control.

-

A dose-response curve can be generated by testing a range of CYM50260 concentrations to calculate an IC₅₀ value (the concentration of CYM50260 that inhibits 50% of the agonist-induced aggregation).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of CYM50260 in Platelets

The following diagram illustrates the signaling cascade initiated by CYM50260 binding to the S1P₄ receptor on platelets.

Caption: CYM50260 activates S1P₄, leading to Gαi and Gα12/13 signaling.

Experimental Workflow for Platelet Aggregation Studies

The following diagram outlines the typical workflow for investigating the effect of a compound like CYM50260 on platelet aggregation.

Caption: Workflow for assessing CYM50260's effect on platelet aggregation.

Conclusion

CYM50260 is a valuable research tool for elucidating the role of the S1P₄ receptor in platelet function. Its demonstrated inhibitory effects on platelet aggregation induced by key physiological agonists such as collagen and thrombin (via PAR1 activation) suggest that the S1P₄ receptor may be a potential therapeutic target for the development of novel antiplatelet agents. The detailed protocols and signaling information provided in this guide are intended to facilitate further research in this promising area of drug discovery.

References

A Technical Guide to the Effects of CYM50260 on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of the immune system, with its receptors being key targets for therapeutic intervention in inflammatory and autoimmune diseases.[1][2][3] CYM50260 is a potent and highly selective synthetic agonist for the sphingosine-1-phosphate receptor 4 (S1P4), a G-protein coupled receptor predominantly expressed in lymphoid and hematopoietic tissues.[4] This technical guide provides an in-depth overview of the known and potential effects of CYM50260 on cytokine and chemokine release. It consolidates available data, details the underlying signaling pathways, and provides comprehensive experimental protocols for researchers to investigate these effects further. The aim is to equip scientists and drug development professionals with the foundational knowledge required to explore the therapeutic potential of S1P4 agonism in modulating immune responses.

Introduction to CYM50260 and the S1P4 Receptor

The Sphingosine-1-Phosphate (S1P) Signaling Axis

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in a vast array of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[3] S1P exerts its effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated S1P1 through S1P5. These receptors are expressed throughout the body, including on immune, neural, and cardiovascular cells, and their activation triggers diverse downstream signaling cascades.[5] The S1P-S1PR axis is a well-established therapeutic target; for instance, S1P receptor modulators that prevent lymphocyte egress from lymph nodes are approved for treating multiple sclerosis.[6]

The S1P4 Receptor: A Target in the Immune System

Among the five S1P receptors, S1P4 expression is less widespread, being largely confined to lymphoid tissue and hematopoietic cells. This specific expression pattern points to a specialized role in regulating immune function. S1P receptors, including S1P4, couple to various G proteins—such as Gi/o, G12/13, and Gq—to modulate cellular motility, proliferation, and other effector functions. The targeted role of S1P4 within the immune system makes it an attractive candidate for developing therapies with potentially fewer off-target effects compared to non-selective S1P modulators.

CYM50260: A Potent and Selective S1P4 Agonist

CYM50260 is a synthetic small molecule identified as a potent and exquisitely selective agonist for the S1P4 receptor.[4] It demonstrates an EC50 of 45 nM for S1P4 and shows no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) at concentrations up to 25 μM.[4] This high selectivity makes CYM50260 an invaluable pharmacological tool for dissecting the specific functions of the S1P4 receptor and a promising lead compound for therapeutic development.

Data Presentation: CYM50260's Effects on Cytokine and Biomarker Release

Quantitative data on the direct effects of CYM50260 on the release of classical inflammatory cytokines is limited in publicly available literature. However, its impact on platelet activation and the known roles of other S1P receptor agonists in modulating cytokine release provide a strong basis for expected activity.

Table 1: Physicochemical Properties of CYM50260

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-Chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |

| Molecular Formula | C14H11Cl3FNO2 | |

| Molecular Weight | 350.6 g/mol | |

| CAS Number | 1355026-60-6 | |

| Purity | ≥98% (HPLC) |

| Potency (EC50) | 45 nM for S1P4 |[4] |

Table 2: Documented Effects of CYM50260 on Platelet Secretion This table summarizes the known inhibitory effects of CYM50260 on the release of signaling molecules from collagen-stimulated human platelets.

| Biomarker / Process | Effect of CYM50260 | Reference |

|---|---|---|

| Platelet Aggregation | Suppression | [4] |

| PDGF-AB Secretion | Suppression | [4] |

| sCD40L Release | Suppression | [4] |

| Phosphorylated-HSP27 Release | Reduction |[4] |

Table 3: Representative Cytokine Modulation by S1P Receptor Agonism This table outlines the effects of other selective S1P receptor agonists on cytokine and chemokine release, suggesting potential outcomes for S1P4 agonism with CYM50260 in relevant immune cells.

| Cytokine/Chemokine | S1P Receptor Target & Agonist | Cell Type / Model | Effect | Reference |

|---|---|---|---|---|

| IL-17A | S1P1 (CYM-5442) | Mouse Model of MS (EAE) | Significantly Reduced | [7] |

| CCL2, CCL7 | S1P1 (CYM-5442) | Human Endothelial Cells | Downregulated Expression | [8] |

| IL-12, IL-23 | S1P1 (SEW2871, FTY720-P) | Murine Dendritic Cells (LPS-stimulated) | Decreased Production | [9] |

| IL-27 | S1P1 (SEW2871, FTY720-P) | Murine Dendritic Cells (LPS-stimulated) | Enhanced Production | [9] |

| TNF-α, IL-1β, IL-6 | S1PR2 (shRNA Knockdown) | Murine Macrophages (Pathogen-stimulated) | Inhibited Protein Levels |[10] |

Core Signaling Pathways of S1P4 Activation

Activation of the S1P4 receptor by CYM50260 initiates a cascade of intracellular signaling events that ultimately regulate the transcription of cytokine genes. As a GPCR, S1P4 couples to heterotrimeric G proteins, which then modulate the activity of downstream effector enzymes and transcription factors. Key pathways implicated in S1P receptor signaling include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways, all of which are central to regulating inflammation.[9][10]

Caption: S1P4 receptor activation by CYM50260 and downstream signaling.

Experimental Methodologies

To assess the impact of CYM50260 on cytokine release, a standardized workflow involving primary immune cells or cell lines is recommended. The most common techniques for quantifying secreted cytokines are the Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays, while intracellular cytokine staining (ICS) combined with flow cytometry allows for single-cell resolution.[11][12]

Caption: A standardized workflow for in vitro cytokine release assays.

Detailed Protocol: Cytokine Quantification using ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based method for quantifying a single cytokine.[11]

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α). Incubate overnight at 4°C.

-

Washing & Blocking: The next day, wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[12]

-

Sample Incubation: Wash the plate again. Add cell culture supernatants (collected from the experimental workflow) and a serial dilution of a known cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes in the dark.[12]

-

Substrate Development: Wash the plate thoroughly. Add a TMB substrate solution to each well. A blue color will develop.[12]

-

Stopping Reaction: Add a stop solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.[12]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Calculate the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.[12]

Detailed Protocol: Multiplex Cytokine Analysis

Multiplex bead-based assays (e.g., Luminex technology) allow for the simultaneous quantification of multiple cytokines from a single small-volume sample.[11]

-

Prepare Reagents: Reconstitute standards, quality controls, and prepare antibody-coupled magnetic beads for the desired panel of cytokines.

-

Plate Setup: Add the mixed bead solution to each well of a 96-well plate. Wash the beads twice using a magnetic plate washer.

-

Sample Incubation: Add cell culture supernatants, standards, and controls to the wells. Incubate on a plate shaker for 2 hours at room temperature.

-

Detection Antibodies: Wash the beads. Add a cocktail of biotinylated detection antibodies and incubate for 1 hour on a plate shaker.

-

Streptavidin-PE: Wash the beads. Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes on a plate shaker.

-

Reading: Wash the beads and resuspend them in reading buffer. Acquire data on a Luminex or compatible flow cytometry-based instrument.[12]

-

Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) for each bead region, generate standard curves for each analyte, and determine the cytokine concentrations in the samples.

Discussion and Future Directions

CYM50260 provides a selective tool to investigate the role of the S1P4 receptor in immune regulation. While direct evidence of its effect on a broad panel of inflammatory cytokines is still emerging, its documented activity on platelets and the known immunomodulatory functions of the broader S1P signaling axis strongly suggest a significant role in controlling cytokine release.[4][13]

Future research should focus on systematically evaluating the effects of CYM50260 across a range of primary human and murine immune cells, including T-lymphocytes, B-lymphocytes, monocytes, macrophages, and dendritic cells.[13][14] Investigating its impact in response to various stimuli (e.g., TLR agonists like LPS, T-cell receptor activation) will elucidate its context-dependent functions. Ultimately, progressing these studies to in vivo models of inflammation and autoimmune disease will be critical to validating the therapeutic potential of S1P4 agonism as a strategy to mitigate pathological cytokine responses.[15][16][17]

References

- 1. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment [mdpi.com]

- 6. mededonthego.com [mededonthego.com]

- 7. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate differently regulates the cytokine production of IL-12, IL-23 and IL-27 in activated murine bone marrow derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-Phosphate Receptor 2 Regulates Proinflammatory Cytokine Production and Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

- 13. The Impact of Sphingosine Kinases on Inflammation-Induced Cytokine Release and Vascular Endothelial Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Models of Inflammation | Springer Nature Experiments [experiments.springernature.com]

- 17. Inflammasome-mediated disease animal models reveal roles for innate but not adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

S1P4 Receptor Expression in Cancer Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including proliferation, migration, and survival. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. Among these, the S1P4 receptor has garnered increasing interest in oncology due to its restricted expression profile and its emerging roles in cancer progression and immune modulation. This technical guide provides a comprehensive overview of S1P4 receptor expression in various cancer cell lines, detailed experimental protocols for its detection and quantification, and a visualization of its key signaling pathways.

Data Presentation: S1P4 Receptor mRNA Expression in Cancer Cell Lines

The following table summarizes the mRNA expression levels of the S1P4 receptor in a panel of human cancer cell lines from various tissue origins. The data is presented as log2(TPM+1) values obtained from the DepMap portal (Cancer Cell Line Encyclopedia - CCLE).

| Cell Line | Cancer Type | S1P4 mRNA Expression (log2(TPM+1)) |

| Breast Cancer | ||

| MDA-MB-453 | Breast Carcinoma | 1.58 |

| HCC1954 | Breast Carcinoma | 1.32 |

| BT-474 | Breast Carcinoma | 0.58 |

| MCF7 | Breast Carcinoma | 0.14 |

| MDA-MB-231 | Breast Carcinoma | 0.00 |

| Lung Cancer | ||

| NCI-H460 | Large Cell Lung Carcinoma | 0.49 |

| A549 | Lung Carcinoma | 0.00 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 0.00 |

| Leukemia | ||

| MOLT-4 | Acute Lymphoblastic Leukemia | 4.26 |

| JURKAT | Acute T-Cell Leukemia | 3.81 |

| K-562 | Chronic Myelogenous Leukemia | 0.00 |

| Other | ||

| U-87 MG | Glioblastoma | 0.00 |

| PC-3 | Prostate Carcinoma | 0.00 |

S1P4 Receptor Signaling Pathways

The S1P4 receptor primarily couples to two main G protein families: Gαi and Gα12/13, initiating distinct downstream signaling cascades that contribute to cancer cell pathophysiology.[1]

Gαi-Mediated Signaling

Activation of the Gαi pathway by S1P4 leads to the stimulation of the Ras/ERK (extracellular-signal-regulated kinase) and Rac/PAK (p21-activated kinase) signaling pathways.[2] The ERK pathway is a critical regulator of cell proliferation and survival, while the Rac/PAK pathway is involved in cytoskeletal dynamics and cell migration.

Gα12/13-Mediated Signaling

Coupling of S1P4 to Gα12/13 proteins activates the Rho/ROCK (Rho-associated protein kinase) pathway.[1][2] This pathway is a central regulator of cytoskeletal tension, cell shape, and motility, and its dysregulation is frequently associated with cancer cell invasion and metastasis.

Cross-talk with Receptor Tyrosine Kinases

In certain contexts, such as in estrogen receptor-negative (ER-) and HER2-positive breast cancer cells (e.g., MDA-MB-453), S1P4 signaling has been shown to transactivate the HER2 receptor, leading to downstream ERK1/2 activation. This highlights a critical cross-talk mechanism between GPCRs and receptor tyrosine kinases in driving cancer progression.

Experimental Protocols

This section provides detailed methodologies for the quantification of S1P4 receptor expression at both the mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for S1P4 mRNA Expression

This protocol outlines the steps for measuring S1P4 mRNA levels in cancer cell lines using a SYBR Green-based qRT-PCR assay.

1. RNA Isolation and cDNA Synthesis:

-

Harvest approximately 1 x 10^6 cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (corresponding to 10 ng of input RNA)

-

6 µL of nuclease-free water

-

-

Human S1P4 Primer Sequences:

-

Forward: 5'-AAGGCTAGCAACGCCACGGGGACCCCGGTGGCC-3'

-

Reverse: 5'-TTCCGCGGCCGCTCAGATGCTCCGCACGCTGGAGAT-3'

-

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

Run reactions in triplicate for each sample.

3. qPCR Cycling Conditions:

-

Use a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C per 5 seconds.

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for S1P4 and a validated housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of S1P4 using the ΔΔCt method.

Western Blotting for S1P4 Protein Expression

This protocol is designed for the detection of the S1P4 receptor, a 7-transmembrane protein, in cancer cell line lysates.

1. Protein Lysate Preparation:

-

Harvest approximately 2-5 x 10^6 cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate briefly to shear DNA and solubilize membrane proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes at 95°C.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a validated primary antibody against S1P4 (e.g., Rabbit polyclonal to S1PR4) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager or X-ray film.

Flow Cytometry for Cell Surface S1P4 Expression